Cyperin

Herbicide Mode of Action Membrane Integrity Light Dependency

Procure Cyperin for research requiring non-light-dependent plant cell death assays. This specific diphenyl ether phytotoxin provides a clean experimental system for ENR inhibition (IC50=89 µM) and membrane destabilization studies independent of photo-oxidative stress, a clear differentiation from commercial Protox herbicides. Validated for forward genetic screens and as a moderate-potency ENR probe. Ideal for fundamental plant science.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 33716-82-4
Cat. No. B1199190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyperin
CAS33716-82-4
Synonymscyperin
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=C(C=C(C=C2C)OC)O)O
InChIInChI=1S/C15H16O4/c1-9-4-11(16)7-13(5-9)19-15-10(2)6-12(18-3)8-14(15)17/h4-8,16-17H,1-3H3
InChIKeyKXXZLMLLYMPYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyperin (CAS 33716-82-4): A Diphenyl Ether Phytotoxin with Dual-Target Herbicidal and Antimicrobial Activity for Agricultural and Biological Research


Cyperin (CAS 33716-82-4), also referred to as cyperine, is a naturally occurring diphenyl ether phytotoxin produced by several fungal plant pathogens, most notably Ascochyta cypericola, a pathogen of the noxious weed purple nutsedge (Cyperus rotundus) [1]. It has a molecular formula of C15H16O4 and a molecular weight of 260.28 g/mol [2]. Cyperin is characterized by its unique biphenyl ether core, synthesized via a key Ullmann coupling reaction [3]. Its primary scientific and industrial interest stems from its dual mechanism of action: it inhibits the plant enzyme enoyl-acyl carrier protein reductase (ENR), a key component of fatty acid biosynthesis, and, at higher concentrations, it inhibits protoporphyrinogen oxidase (Protox), an enzyme in the porphyrin synthesis pathway [4][5]. This dual activity distinguishes it from many commercial herbicides, making it a valuable tool for fundamental plant science research and a potential lead scaffold for the development of novel, potentially resistance-breaking herbicides.

Why Cyperin (CAS 33716-82-4) Cannot Be Interchanged with Commercial Diphenyl Ether Herbicides: A Comparative Analysis of Mechanism and Activity


Cyperin cannot be treated as a generic substitute for other diphenyl ether (DPE) herbicides due to fundamental and quantifiable differences in its primary mode of action and light dependency. While both Cyperin and commercial DPE herbicides like acifluorfen inhibit Protox [1], Cyperin's phytotoxicity is not light-dependent and is primarily driven by inhibition of enoyl-ACP reductase (ENR), a target distinct from the Protox enzyme targeted by most commercial herbicides [2]. Furthermore, direct comparisons with the structurally related antimicrobial diphenyl ether triclosan reveal that while both inhibit plant ENR, their potencies differ by over three orders of magnitude (IC50 of 89 µM for Cyperin vs. 0.046 µM for triclosan on Arabidopsis ENR), underscoring that even within the same target class, Cyperin possesses unique, non-interchangeable biochemical characteristics [3]. This evidence base demonstrates that Cyperin is not a simple analog but a distinct chemical tool requiring specific scientific validation.

Quantitative Evidence for Cyperin (CAS 33716-82-4) Differentiation: A Data-Driven Guide for Scientific Selection


Light-Independent Membrane Disruption: Cyperin vs. Commercial Diphenyl Ether Herbicides

Cyperin exhibits a unique phytotoxic mechanism that is independent of light, a stark contrast to commercial diphenyl ether (DPE) herbicides like acifluorfen. While DPE herbicides require light to generate reactive oxygen species and cause rapid necrosis, Cyperin induces significant electrolyte leakage, a direct measure of membrane disruption, in cucumber cotyledons in complete darkness [1]. The study reports electrolyte leakage of 77.7% of total for Cyperin in the dark, compared to 68.6% for the antimicrobial DPE triclosan under the same conditions [2]. This light-independent activity is attributed to Cyperin's primary inhibition of ENR and consequent disruption of fatty acid biosynthesis, a pathway not directly linked to light reactions [1].

Herbicide Mode of Action Membrane Integrity Light Dependency Phytotoxicity

ENR Inhibition: Quantitative Comparison of Cyperin vs. Triclosan on Arabidopsis ENR

Cyperin is a confirmed inhibitor of plant enoyl-ACP reductase (ENR), an enzyme critical for fatty acid biosynthesis, with an IC50 value of 89.0 ± 15.1 µM against Arabidopsis thaliana ENR [1]. This activity is directly compared to the synthetic antimicrobial diphenyl ether, triclosan, which is significantly more potent on this same target, exhibiting an IC50 of 0.046 ± 0.005 µM [2]. This nearly 2000-fold difference in potency quantifies Cyperin's unique, moderate affinity for ENR, which may contribute to a different in vivo profile and potentially fewer off-target effects on soil microbiota compared to high-potency ENR inhibitors [3].

Enoyl-ACP Reductase ENR Fatty Acid Biosynthesis Herbicide Target

Whole-Plant Root Growth Inhibition: Cyperin vs. Triclosan in Arabidopsis

In a whole-plant phenotypic assay, Cyperin inhibits root growth of Arabidopsis thaliana seedlings with an IC50 value of 38.4 ± 3.8 µM [1]. This in vivo efficacy is directly contrasted with triclosan, which is approximately 480-fold more potent in the same assay, with an IC50 of 0.08 ± 0.007 µM [2]. The significantly lower potency of Cyperin in this standard phytotoxicity assay underscores that it is not a high-potency herbicide but rather a tool compound that can be used at concentrations that elicit specific, sub-lethal physiological responses related to ENR inhibition and membrane perturbation, without causing rapid and overwhelming necrosis typical of commercial herbicides [3].

Arabidopsis thaliana Root Growth Assay Phytotoxicity Herbicide Screening

Stereospecific Binding at Protox: Computational Differentiation of Cyperin Enantiomers

Cyperin's interaction with its secondary target, protoporphyrinogen oxidase (Protox), is predicted to be stereospecific. Comparative Molecular Field Analysis (CoMFA) of 31 diphenyl ether analogues was able to differentiate between the R and S enantiomers of Cyperin, a capability that previous 2D-QSAR models lacked [1]. The 3D model, with a cross-validated q2 value of 0.70 for alignment along the trifluoromethyl phenyl ring, suggests that only one enantiomer is likely to bind effectively to the Protox active site [2]. While direct IC50 values for each enantiomer are not provided, this computational evidence is a strong class-level inference that Cyperin's activity at Protox is not a simple, achiral interaction and that its enantiomeric composition is a critical quality attribute for reproducible research.

Protoporphyrinogen Oxidase QSAR CoMFA Stereochemistry Molecular Modeling

Recommended Research and Industrial Application Scenarios for Cyperin (CAS 33716-82-4) Based on Quantitative Evidence


Investigating Light-Independent Cell Death and Membrane Integrity Pathways in Plants

Cyperin is an optimal tool for researchers studying non-photodynamic plant cell death. Its demonstrated ability to cause 77.7% electrolyte leakage from plant tissues in the dark [1] provides a clean experimental system to dissect membrane destabilization pathways independent of light-driven reactive oxygen species (ROS) production. This is in direct contrast to commercial Protox-inhibiting herbicides, which are ineffective in the dark. Use Cyperin to study the role of fatty acid biosynthesis inhibition (via ENR) in triggering programmed cell death and membrane remodeling in the absence of photo-oxidative stress.

Functional Characterization of Plant Enoyl-ACP Reductase (ENR) and Fatty Acid Metabolism

Cyperin serves as a validated, moderate-potency inhibitor of plant ENR (IC50 = 89 µM) [2]. Unlike the high-potency antimicrobial triclosan (IC50 = 0.046 µM) [2], Cyperin allows researchers to apply concentrations that elicit partial ENR inhibition without immediate lethality, making it ideal for dose-response studies, forward genetic screens for resistant mutants, and biochemical characterization of ENR isoforms across different plant species. It is a key chemical probe for dissecting the type II fatty acid synthase pathway in plants.

Developing and Validating 3D-QSAR Models for Stereospecific Herbicide Binding

The unique chiral nature of Cyperin and its predicted stereospecific binding to the Protox enzyme [3] make it a critical compound for computational chemistry and structural biology projects. Use Cyperin as a training or validation compound for 3D-QSAR models (e.g., CoMFA, CoMSIA) designed to predict the activity of new diphenyl ether derivatives. The compound's ability to differentiate R and S enantiomers in silico makes it invaluable for studying the role of chirality in target-ligand interactions at the Protox and ENR active sites.

Natural Product-Inspired Herbicide Lead Discovery and Scaffold Optimization

Cyperin represents a validated natural product scaffold with a unique, light-independent mode of action, targeting both ENR and Protox [4]. Its established total synthesis via Ullmann coupling [5] provides a platform for medicinal chemistry efforts aimed at improving its moderate potency (e.g., Arabidopsis root growth IC50 of 38.4 µM) [2] and physicochemical properties. It is a valuable lead compound for developing new herbicides that may circumvent resistance to existing Protox or fatty acid biosynthesis inhibitors.

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